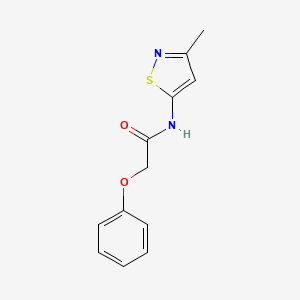

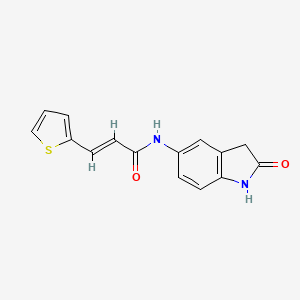

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole”, pyrazoles can generally be synthesized through a variety of methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo N-arylation with aryl halides in the presence of copper powder .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Pyrazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. A study by Chetouani et al. (2005) demonstrated that bipyrazole compounds showed significant inhibition efficiency against the corrosion of pure iron in an acidic solution. This suggests that compounds like "1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole" could potentially be investigated for their corrosion inhibitory properties, leveraging their pyrazole moiety to protect metals in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Anti-inflammatory and Analgesic Activities

The synthesis and biological evaluation of pyrazolone derivatives have indicated their potential in exhibiting anti-inflammatory and analgesic activities. A study conducted by Eweas et al. (2015) synthesized novel pyrazolone derivatives and assessed their in vivo activities, demonstrating their effectiveness as analgesic and anti-inflammatory agents. This implies that compounds structurally related to "1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole" could be explored for their potential therapeutic applications (Eweas, El-Nezhawy, Abdel-Rahman, & Baiuomy, 2015).

Antitumor Agents

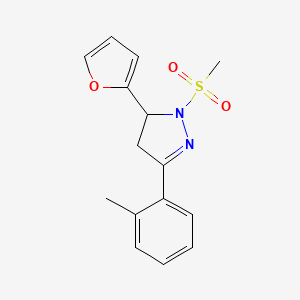

Sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated for their antitumor properties. A study by Elgogary et al. (2020) highlighted the synthesis of a novel series of these compounds, demonstrating significant anticancer activity against certain cancer cell lines. This research suggests that the sulfonyl and pyrazole components of "1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole" may offer a foundation for developing new antitumor agents (Elgogary, Khidre, & El-Telbani, 2020).

Drug Synthesis Intermediates

Compounds featuring sulfonyl and pyrazole groups are valuable intermediates in the synthesis of various pharmaceuticals. Gilbile et al. (2017) discussed the synthesis of a key intermediate used in the production of Dexlansoprazole, demonstrating the importance of such compounds in drug development processes. This illustrates the potential utility of "1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole" in the synthesis of drugs targeting gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)12(8-9)17(15,16)14-7-6-11(3)13-14/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSDBOYBHBYFBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

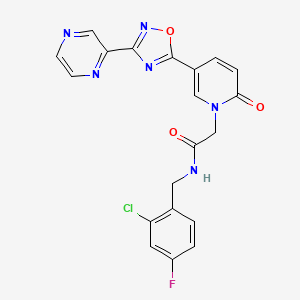

![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)

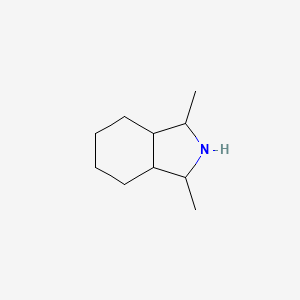

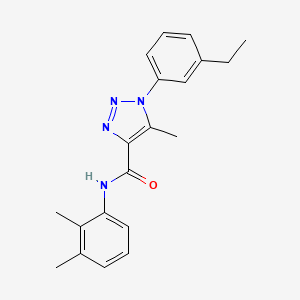

![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)

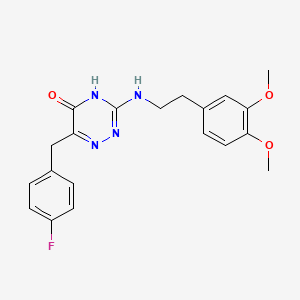

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)

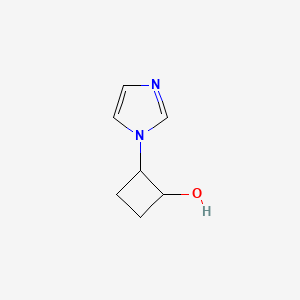

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)